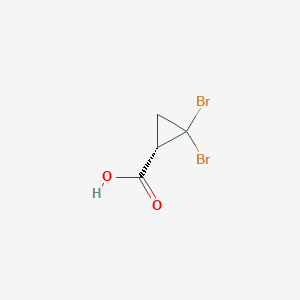
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dibromoalkanes with carboxylic acid derivatives under specific conditions. For instance, the cyclopropanation can be achieved using diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of ketones, alcohols, or other carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme mechanisms and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (1S)-2,2-Dibromocyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine atoms and the strained cyclopropane ring can influence the reactivity and binding affinity of the compound. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromocyclopropane-1-carboxylic acid: Lacks the second bromine atom, leading to different reactivity and applications.
Cyclopropane-1-carboxylic acid: Without bromine atoms, it exhibits different chemical properties and uses.
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, affecting its chemical behavior
Uniqueness
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The strained cyclopropane ring adds to its distinctiveness, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C4H4Br2O2 |
|---|---|
Molekulargewicht |
243.88 g/mol |
IUPAC-Name |
(1S)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChI-Schlüssel |
ZZQWHIVRLNQEDZ-REOHCLBHSA-N |
Isomerische SMILES |
C1[C@H](C1(Br)Br)C(=O)O |
Kanonische SMILES |
C1C(C1(Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



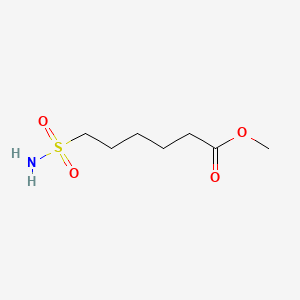
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
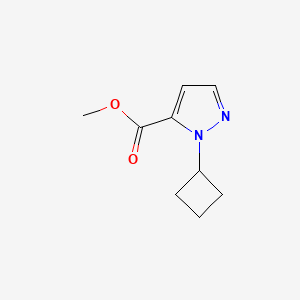
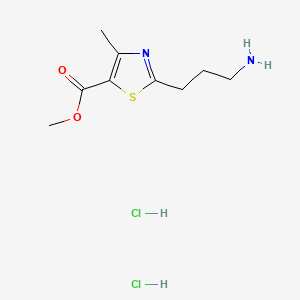
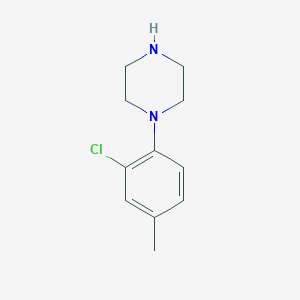
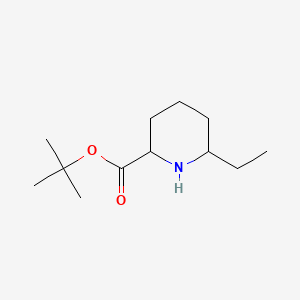
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
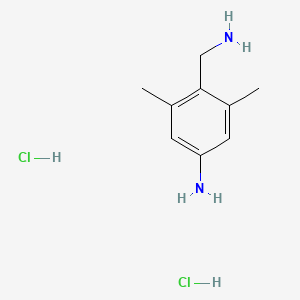
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
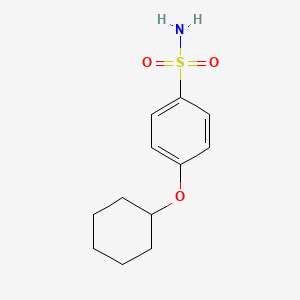
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
